molecular formula C19H23N7 B3814029 N-(1H-imidazol-2-ylmethyl)-1-[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methanamine

N-(1H-imidazol-2-ylmethyl)-1-[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methanamine

Cat. No.: B3814029
M. Wt: 349.4 g/mol
InChI Key: UOICWVLWBXJNML-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-ylmethyl)-1-[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methanamine is a complex organic compound featuring multiple functional groups, including imidazole, pyridine, and piperazine

Properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-1-[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7/c1-2-6-23-18(5-1)25-10-12-26(13-11-25)19-16(4-3-7-24-19)14-20-15-17-21-8-9-22-17/h1-9,20H,10-15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOICWVLWBXJNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=C(C=CC=N3)CNCC4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-ylmethyl)-1-[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methanamine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Imidazole Formation: The imidazole ring is synthesized through the condensation of glyoxal, formaldehyde, and ammonia.

    Pyridine Derivatives: The pyridine rings are introduced via nucleophilic substitution reactions involving halogenated pyridines and piperazine.

    Final Coupling: The final step involves coupling the imidazole and pyridine derivatives under specific conditions, such as the use of a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-ylmethyl)-1-[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imidazole ring to an imidazoline derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: N-oxides of the imidazole and pyridine rings.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-(1H-imidazol-2-ylmethyl)-1-[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methanamine has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-ylmethyl)-1-[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the pyridine and piperazine rings can interact with specific receptors, modulating their function. These interactions can lead to various biological effects, including enzyme inhibition and receptor activation or inhibition.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A bidentate ligand commonly used in coordination chemistry.

    Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.

    Steviol Glycosides: Natural sweeteners derived from the Stevia plant.

Uniqueness

N-(1H-imidazol-2-ylmethyl)-1-[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methanamine is unique due to its combination of imidazole, pyridine, and piperazine rings, which confer distinct chemical and biological properties. This structural complexity allows for versatile applications in various fields, distinguishing it from simpler compounds like 2,2’-bipyridine and dichloroaniline.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-imidazol-2-ylmethyl)-1-[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methanamine
Reactant of Route 2
Reactant of Route 2
N-(1H-imidazol-2-ylmethyl)-1-[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methanamine

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